- A process for preparing ranolazine, China, , ,
Cas no 95635-55-5 (Ranolazine)
El ranolazine es un agente antianginoso que actúa como inhibidor del canal de sodio tardío, utilizado principalmente en el tratamiento de la angina crónica estable. Su mecanismo de acción único reduce el exceso de corriente de sodio tardía en los cardiomiocitos, disminuyendo así el calcio intracelular y mejorando el metabolismo energético del miocardio. A diferencia de los nitratos y los bloqueadores beta, el ranolazine no afecta significativamente la frecuencia cardíaca ni la presión arterial, lo que lo hace especialmente útil en pacientes con contraindicaciones para otros tratamientos. Además, su perfil farmacológico permite su uso en combinación con otras terapias antianginosas, ofreciendo un control sintomático adicional. Su metabolismo hepático mediante la isoenzima CYP3A4 requiere precaución en pacientes con disfunción hepática o en combinación con inhibidores de esta enzima.

Ranolazine structure
Nombre del producto:Ranolazine
Número CAS:95635-55-5
MF:C24H33N3O4
Megavatios:427.536526441574
MDL:MFCD00864690
CID:61788
PubChem ID:56959
Ranolazine Propiedades químicas y físicas
Nombre e identificación
-
- Ranolazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-
- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide
- N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide
- Ranolazine(Ranexa)
- 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...
- Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (100 mg)
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- [14C]-Ranolazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]
- CVT 303
- N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide
- Ranexa
- Renexa
- RS 43285-003
- (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide
- (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide
- N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (Ranexa)
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
- C24H33N3O4
- DSSTox_RID_80743
- DSSTox_CID_25196
- DSSTox_GSID_45196
- (-)-Ranolazine
- Ran4
- Latixa
- RAN D
- N-(2,6-DIMETH
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)
- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)
- (±)-Ranolazine
- 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide
- HMS3369I08
- RANOLAZINE [EMA EPAR]
- Z68563450
- Ranexa (TN)
- C01EB18
- HSDB 7924
- RS-43285-003
- HMS2230C19
- DTXCID1025196
- (+-)-Ranolazine
- HMS3884I10
- NSC-759100
- BD164322
- Tox21_110258
- AB00698532_18
- NSC782305
- BRD-A97674275-001-01-9
- NSC 759100
- HMS2090L09
- BRD-A97674275-001-11-8
- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE
- CHEMBL1404
- DB00243
- EN300-122384
- Lopac0_001062
- Pharmakon1600-01505366
- AB00698532-11
- BCP04190
- NCGC00015897-08
- SPECTRUM1505366
- (RS)-ranolazine
- CCG-205139
- HMS3715K06
- D05700
- MLS002154149
- RANOLAZINE (MART.)
- N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide
- NCGC00015897-02
- GTPL7291
- BRD-A97674275-001-10-0
- racemic ranolazine
- RANOLAZINE (USP-RS)
- CAS-95635-55-5
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-
- HY-B0280
- A6IEZ5M406
- AC-1673
- RANOLAZINE [INN]
- ASPRUZYO
- Ranolazine [USAN:INN:BAN]
- Ranolazine [USAN]
- NSC-782305
- 1080496-58-7
- AB00698532-13
- rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- PB21724
- Q907104
- UNII-A6IEZ5M406
- NCGC00015897-03
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
- SB13209
- N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE
- AKOS015889500
- RS43285
- NCGC00015897-06
- SBI-0051032.P002
- ranolazinum
- AB00698532_17
- 142387-99-3
- KEG-1295
- HMS2093D21
- s1799
- SDCCGSBI-0051032.P003
- AB00698532_16
- SR-01000076216-8
- Ranolazine (Ranexa)?
- (+/-)-Ranolazine
- BSPBio_002276
- BCP0726000090
- Tox21_110258_1
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-
- RANOLAZINE [MART.]
- CHEBI:87690
- DTXSID3045196
- KS-1244
- SMR000857382
- N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- AB00698532-14
- CHEBI:87681
- NSC759100
- 95635-55-5
- HMS1922F16
- SW197620-4
- BRD-A97674275-300-03-1
- NCGC00095177-01
- (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- HMS3655M12
- Ranolazina
- SR-01000076216
- CVT-303
- NCGC00015897-04
- AB00698532-15
- NCGC00095177-03
- N-(2,6-Dimethylphenyl)-4-
- Ranolazine (USAN/INN)
- MFCD00864690
- BCP9000558
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine
- RANOLAZINE [USP-RS]
- ASPRUZYO SPRINKLE
- RANOLAZINE [VANDF]
- SR-01000076216-5
- HMS2098K06
- Ranolazine- Bio-X
- SCHEMBL124665
- RANOLAZINE [MI]
- NCGC00015897-05
- NS00002495
- renolazine
- BDBM50173335
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)
- NCGC00095177-02
- RANOLAZINE [ORANGE BOOK]
- (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine
- NCGC00015897-22
- RANOLAZINE [WHO-DD]
- rac-ranolazine
- BRD-A97674275-001-04-3
-
- MDL: MFCD00864690
- Renchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
- Clave inchi: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
- Sonrisas: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C
Atributos calculados
- Calidad precisa: 427.247107g/mol
- Carga superficial: 0
- XLogP3: 2.7
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Cuenta de enlace giratorio: 9
- Masa isotópica única: 427.247107g/mol
- Masa isotópica única: 427.247107g/mol
- Superficie del Polo topológico: 74.3Ų
- Recuento de átomos pesados: 31
- Complejidad: 531
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Color / forma: Powder
- Punto de fusión: 119-1200C
- Punto de ebullición: 624.1°C at 760 mmHg
- PSA: 74.27000
- Logp: 2.25680
Ranolazine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
- Rtecs:TK7845360
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ranolazine Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ranolazine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A103291-1g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 1g |
$11.0 | 2025-02-22 | |
TRC | R122500-500mg |
Ranolazine |
95635-55-5 | 500mg |
$ 454.00 | 2023-09-06 | ||
Key Organics Ltd | KS-1244-10MG |
Ranolazine |
95635-55-5 | >97% | 10mg |
£51.00 | 2025-02-08 | |
Ambeed | A103291-100g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 100g |
$315.0 | 2025-02-22 | |
Ambeed | A103291-5g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 5g |
$26.0 | 2025-02-22 | |
Ambeed | A103291-10g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 10g |
$32.0 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-10g |
Ranolazine |
95635-55-5 | 10g |
¥416.0 | 2021-09-08 | ||
abcr | AB439887-25g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |
95635-55-5 | 25g |
€213.00 | 2025-02-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-100g |
Ranolazine |
95635-55-5 | 100g |
¥3336.0 | 2021-09-08 | ||
abcr | AB439887-5 g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |
95635-55-5 | 5g |
€112.00 | 2023-04-22 |
Ranolazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Toluene , Tetrahydrofuran ; overnight, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Isopropanol ; 90 - 100 °C; 1.5 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
- Synthesis of anti-angina drug RanolazineHuaxi Yaoxue Zazhi, 2012, 27(6), 613-615,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Toluene ; 3 h, reflux
Referencia
- Method for preparation of ranolazine, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 16 h, reflux
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
Referencia
- A process for the preparation of ranolazine, India, , ,
Métodos de producción 5
Condiciones de reacción
1.1 2 h, reflux
Referencia
- Synthesis of RanolazineZhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Cyclohexanone Solvents: Isopropanol ; rt → 80 °C; 2.5 h, 75 - 80 °C
Referencia
- Preparation of ranolazine with high purity, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Methanol ; 5 h, 60 °C
Referencia
- Method for preparing ranolazine, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) , Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ; 20 min, 70 °C
Referencia
- An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazineTetrahedron Letters, 2013, 54(48), 6455-6459,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Ethanol ; rt → reflux; 2 - 3 h, reflux
Referencia
- Process for preparation of ranolazine, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Water ; 20 min, rt
Referencia
- Synthesis of a novel antianginal agent RanolazineZhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Methanol ; rt → reflux; 3 h, reflux
Referencia
- Improved synthesis method of ranolazine as antianginal drugs, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Water ; 5 h, 80 °C
Referencia
- Improved process for the total synthesis of Ranolazine, India, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Isopropanol ; rt → 83 °C; 3 h, 82 - 83 °C
Referencia
- Preparation of ranolazine, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Acetone ; 8 - 9 h, reflux; 30 min, reflux
Referencia
- A process for the preparation of ranolazine and intermediates thereof, India, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Methanol ; 3 h, reflux
Referencia
- Synthesis of ranolazine, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referencia
- Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine)Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide , Water ; 7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
Referencia
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
Referencia
- "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazineGreen Chemistry, 2013, 15(3), 756-767,
Métodos de producción 19
Condiciones de reacción
1.1 Solvents: Water ; 7 h, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
Referencia
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride, India, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Methanol , Toluene ; 9 h, 65 °C
Referencia
- Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activitiesChemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222,
Ranolazine Raw materials
- 2-Chloro-2',6'-dimethylacetanilide
- 2-(2-Methoxyphenoxy)methyloxirane
- Guaiacol
- 2-Propanol, 1-bromo-3-(2-methoxyphenoxy)-
- Ranolazine Impurity 4
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Ranolazine dihydrochloride
- Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate
Ranolazine Preparation Products
Ranolazine Literatura relevante
-
Elisa Castagnola,Sanitta Thongpang,Mieko Hirabayashi,Giorgio Nava,Surabhi Nimbalkar,Tri Nguyen,Sandra Lara,Alexis Oyawale,James Bunnell,Chet Moritz,Sam Kassegne Analyst 2021 146 3955
-
Yuanyuan Zhu,Hong Zhang,Siman Ma,Lizhi Miao,Ge Jin,Jiahui Li,Tohutanguli Nuerkaman,Qiruo Sun,Yang Liu,Shiliang Yin New J. Chem. 2022 46 16547
-
3. In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drugGanesh Sawant,Saptarshi Ghosh,Sooram Banesh,Jayeeta Bhaumik,Uttam Chand Banerjee RSC Adv. 2016 6 49150
-
Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868
-
Jonas Verhellen Chem. Sci. 2022 13 7526
95635-55-5 (Ranolazine) Productos relacionados
- 6108-05-0(Lidocaine hydrochloride hydrate)
- 107-91-5(2-Cyanoacetamide)
- 62-44-2(Phenacetin)
- 127-19-5(N,N-Dimethylacetamide)
- 2198-53-0(N-(2,6-Dimethylphenyl)acetamide)
- 142387-99-3(Ranolazine)
- 5294-61-1(N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide)
- 1329834-18-5(Desmethyl Ranolazine-d5)
- 755711-09-2(Desmethoxy Ranolazine)
- 1054624-77-9(Ranolazine-d3 Dihydrochloride)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:95635-55-5)Ranolazine

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:95635-55-5)Ranolazine

Pureza:99%
Cantidad:100g
Precio ($):284.0